ethyl 4-[(6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]benzoate
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Overview
Description
ETHYL 4-{[6-(2-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}BENZOATE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a hydrazino group, and an oxadiazolo-pyrazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[6-(2-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the hydrazino intermediate: This involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine hydrate under reflux conditions.
Cyclization to form the oxadiazolo-pyrazinyl moiety: The hydrazino intermediate is then reacted with appropriate reagents to form the oxadiazolo-pyrazinyl structure.
Coupling with ethyl 4-aminobenzoate: The final step involves coupling the oxadiazolo-pyrazinyl intermediate with ethyl 4-aminobenzoate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[6-(2-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the hydrazino group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
ETHYL 4-{[6-(2-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ETHYL 4-{[6-(2-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}BENZOATE involves its interaction with specific molecular targets. The trifluoromethyl group and the oxadiazolo-pyrazinyl moiety play crucial roles in its activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-{[6-(2-{(E)-1-[2-(FLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}BENZOATE
- ETHYL 4-{[6-(2-{(E)-1-[2-(CHLOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}BENZOATE
Properties
Molecular Formula |
C21H16F3N7O3 |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
ethyl 4-[[5-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]benzoate |
InChI |
InChI=1S/C21H16F3N7O3/c1-2-33-20(32)12-7-9-14(10-8-12)26-16-17(28-19-18(27-16)30-34-31-19)29-25-11-13-5-3-4-6-15(13)21(22,23)24/h3-11H,2H2,1H3,(H,26,27,30)(H,28,29,31)/b25-11+ |
InChI Key |
HCGMLGCFXNGTJE-OPEKNORGSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2N/N=C/C4=CC=CC=C4C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NN=CC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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